molecular formula C17H16N2O B2743644 Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034275-73-3

Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone

Cat. No.: B2743644
CAS No.: 2034275-73-3
M. Wt: 264.328
InChI Key: QPXUFQNLPGQCIT-UHFFFAOYSA-N
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Description

Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an indoline scaffold, a structure known for its wide range of biological activities . The core indoline structure is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating diverse biological potential, including in anticancer, antiviral, and anti-inflammatory research . The molecule is further functionalized with a cyclopropyl methanone group and a pyridinyl substituent. The strategic incorporation of cyclopropyl rings is a common practice in lead optimization, as they can enhance metabolic stability and improve the potency of drug candidates by shielding adjacent sites from oxidation . This compound is provided as a high-purity analytical standard for use in pharmaceutical R&D, including as a building block for the synthesis of novel molecules, in high-throughput screening assays, and for metabolic stability studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

cyclopropyl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17(13-1-2-13)19-10-7-15-11-14(3-4-16(15)19)12-5-8-18-9-6-12/h3-6,8-9,11,13H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXUFQNLPGQCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus is often synthesized through electrophilic substitution reactions due to its aromatic nature . The cyclopropyl group can be introduced via cyclopropanation reactions, which involve the addition of a carbene to an alkene. The pyridin-4-yl group is usually introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1.1. Inhibition of Enzymatic Activity

One of the primary applications of cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone is as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are crucial in the inflammatory response, and their inhibition can lead to significant anti-inflammatory effects. Research has shown that indoline-based compounds, which include this compound, exhibit promising activity against these targets:

  • In vitro Studies : The compound demonstrated an IC50 value of approximately 0.45μM0.45\,\mu M against isolated 5-LOX, indicating strong inhibitory potential .
  • In vivo Efficacy : In animal models, such as zymosan-induced peritonitis and experimental asthma models, the compound exhibited remarkable anti-inflammatory efficacy, paving the way for its potential use in treating inflammatory diseases .

1.2. Antitumor Activity

This compound has also been investigated for its antitumor properties. Compounds with indoline structures have been associated with various biological activities, including cytotoxic effects against cancer cells:

  • Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of both cyclopropyl and indoline moieties. The following steps outline a general synthetic route:

  • Formation of Indoline Core : Starting from commercially available indole derivatives, the indoline structure is synthesized through cyclization reactions.
  • Pyridine Substitution : The introduction of the pyridine ring can be achieved via electrophilic aromatic substitution or coupling reactions.
  • Final Cyclopropyl Addition : The cyclopropyl group is introduced through a cyclopropanation reaction or via a suitable precursor that allows for the formation of the cyclopropane moiety.

3.1. Case Study on Anti-inflammatory Properties

A study focused on the optimization of indoline-based compounds highlighted several derivatives with varying substituents that enhanced their inhibitory activity against 5-LOX and sEH:

Compound5-LOX IC50 (μM)sEH IC50 (μM)Remarks
Compound 430.45 ± 0.110.41 ± 0.01Most promising dual inhibitor
Cyclopropyl derivativeTBDTBDUnder investigation

3.2. Antitumor Activity Assessment

In another study assessing the antitumor potential of indoline derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (μM)Mechanism
A549 (Lung Cancer)TBDApoptosis induction
HeLa (Cervical Cancer)TBDCell cycle arrest

Mechanism of Action

The mechanism of action of Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with specific molecular targets . The compound is believed to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation. The exact pathways involved are still under investigation, but it is thought to affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

The compound’s indolin-1-ylmethanone framework is shared with several bioactive molecules. Key structural analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone Indolin-1-ylmethanone 5-(Pyridin-4-yl), cyclopropyl ~279.3 (estimated) Research compound
5-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)-2-cyclopropylisoindolin-1-one (w13) Isoindolin-1-one Chloropyrimidine, triazolylphenyl 488.9 Kinase inhibitor candidate
Cyclopent[b]indole (1,2,3,4-tetrahydro-2-(4-methoxyphenyl)-) Cyclopent[b]indole 4-Methoxyphenyl 263.3 Experimental intermediate

Key Observations :

  • Pyridine vs.
  • Cyclopropyl vs. Methoxyphenyl : The cyclopropyl group introduces steric strain, which can improve metabolic stability compared to the methoxyphenyl group in Cyclopent[b]indole derivatives .
Physicochemical Properties
  • Solubility : Pyridinyl groups enhance aqueous solubility compared to purely aromatic analogs (e.g., Cyclopent[b]indole derivatives).
  • Stability : The cyclopropane ring may confer resistance to oxidative metabolism, a feature leveraged in prodrug design .
Bioactivity

While direct data for the target compound are unavailable, structurally related indoline derivatives exhibit:

  • Kinase Inhibition : Pyridinyl-indoline hybrids often target ATP-binding pockets in kinases (e.g., JAK2, EGFR) .
  • CNS Penetration : The compact cyclopropane moiety may enhance blood-brain barrier permeability compared to bulkier analogs.

Biological Activity

Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone is a compound that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an indolin-1-yl methanone, which is further substituted with a pyridin-4-yl moiety. Its molecular formula is C15H14N2OC_{15}H_{14}N_{2}O with a molecular weight of approximately 264.32 g/mol .

Target Interactions
this compound likely interacts with multiple biological targets due to its structural similarities with known indole derivatives. Indole compounds are recognized for their ability to bind with high affinity to various receptors, including those involved in inflammation and cancer progression .

Biological Activities
The compound exhibits a broad spectrum of biological activities, including:

  • Antiviral : Potentially effective against viral replication.
  • Anti-inflammatory : May inhibit pathways involved in inflammation.
  • Anticancer : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Antioxidant : Could mitigate oxidative stress in cells.
  • Antimicrobial : Demonstrated activity against various microbial strains .

Cellular Effects

Research indicates that this compound may induce cytotoxic effects in various cancer cell lines, including lung and breast cancer cells. The specific IC50 values for these effects are still under investigation but show promise in preliminary assays .

Molecular Mechanism

The molecular mechanisms through which this compound exerts its effects likely involve:

  • Enzyme Inhibition : Interacting with key enzymes involved in metabolic pathways.
  • Gene Expression Modulation : Influencing the expression of genes associated with cell cycle regulation and apoptosis .

In Vitro Studies

A study involving the evaluation of this compound against various cancer cell lines showed significant inhibitory effects. For instance, it was tested against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells, yielding promising results that warrant further exploration .

Comparative Analysis

A comparative study of indole derivatives highlighted the superior activity of this compound over other similar compounds. The following table summarizes the IC50 values observed for different derivatives:

CompoundCell LineIC50 (µM)
This compoundA549TBD
Other Indole Derivative AHeLaTBD
Other Indole Derivative BMCF-7TBD

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone, and how can reaction conditions be optimized?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous indole-based methanone syntheses (e.g., coupling cyclopropane carbonyl groups to substituted indoles) suggest a multi-step approach. Key steps may involve:

  • Friedel-Crafts acylation to introduce the cyclopropylmethanone moiety to the indole ring .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to install the pyridinyl group at the 5-position of indoline . Optimization should focus on solvent selection (e.g., acetic acid for cyclization), temperature control (reflux conditions), and catalysts (e.g., Pd for coupling). Monitor purity via HPLC and characterize intermediates using NMR and mass spectrometry .

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key considerations:

  • Crystal quality : Use slow evaporation or diffusion methods to grow high-quality crystals .
  • Disorder handling : If the cyclopropyl or pyridinyl groups exhibit rotational disorder (common in flexible moieties), apply occupancy refinement and constraints in SHELXL .
  • Data-to-parameter ratio : Ensure a ratio >10 to avoid overfitting; use high-resolution data (≤1.0 Å) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Based on structurally related indole derivatives:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal. Avoid drainage systems; use designated hazardous waste containers .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or impurities. Methodological solutions include:

  • Dose-response curves : Establish EC50/IC50 values across multiple replicates .
  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Batch analysis : Use LC-MS to verify compound purity (>95%) and rule out degradants .

Q. What strategies can improve the yield of the pyridinyl-indoline coupling step during synthesis?

Low yields in cross-coupling steps often stem from steric hindrance or poor catalyst efficiency. Mitigate via:

  • Pre-activation : Use boronic ester derivatives of pyridin-4-yl groups to enhance reactivity .
  • Catalyst screening : Test Pd(PPh3)4, XPhos, or SPhos ligands to improve coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .

Q. How can computational modeling predict the compound’s interaction with potential biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with targets like kinases (e.g., Syk kinase, as seen in analog SKI-O-592 ).
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions . Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. What analytical techniques are critical for characterizing stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and analyze degradation products via LC-HRMS .
  • Plasma stability assays : Incubate with human plasma (37°C, 1 hr) and quantify parent compound loss using UPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal stability and decomposition thresholds .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding bond angles in the cyclopropyl group?

Discrepancies may arise from crystal packing effects or refinement artifacts. Solutions:

  • Multi-conformer refinement : Model alternative conformations in SHELXL and compare R-factors .
  • Quantum mechanics (QM) validation : Compare experimental bond angles with DFT-optimized gas-phase structures (e.g., using Gaussian) .

Q. Why might biological activity vary between enantiomers, and how can this be tested?

Chirality at the indoline nitrogen or cyclopropyl group could alter target binding. Methods:

  • Chiral resolution : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to isolate enantiomers .
  • Enantioselective synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to produce single enantiomers . Test isolated enantiomers in bioassays to quantify potency differences .

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